Terephthalaldehyde

概述

描述

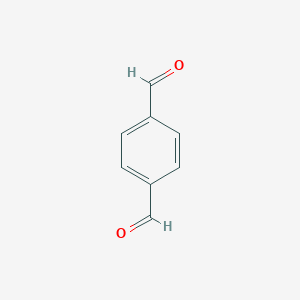

Terephthalaldehyde is an organic compound with the chemical formula C₆H₄(CHO)₂. It is one of the three isomers of benzene dicarboxaldehyde, where the aldehyde groups are positioned in the para conformation on the benzene ring. This compound appears as a white to beige solid, typically in the form of a powder. It is soluble in many organic solvents, such as methanol, ethanol, tetrahydrofuran, and diethyl ether .

准备方法

Synthetic Routes and Reaction Conditions: Terephthalaldehyde can be synthesized from p-xylene in a two-step process. First, p-xylene is reacted with bromine to create α,α,α’,α’-Tetrabromo-p-xylene. Next, sulphuric acid is introduced to produce this compound .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes, often optimized for large-scale production. The use of bromine and sulphuric acid remains common, with additional purification steps to ensure the quality and purity of the final product .

化学反应分析

Condensation Reactions with Amines

Terephthalaldehyde undergoes Schiff base formation via condensation with primary amines, producing imine-linked products. This reaction is central to its applications in coordination chemistry and polymer synthesis.

Key Findings :

-

Reaction with p-aminophenol in ethanol yields n,n'-terephthalylidene-bis-(4-aminophenol) . FTIR analysis confirms the disappearance of C=O (1683 cm⁻¹) and NH₂ (3341 cm⁻¹) peaks, replaced by C=N stretching at 1619 cm⁻¹ .

-

Solid-state reactions achieve ~50% yield under grinding conditions, while solution-phase reactions reach 100% conversion .

-

Imine formation is pH-sensitive, with hydrolysis favored in acidic aqueous environments .

Kinetic Data :

| Reaction Phase | Rate Constant (min⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Solution (ethanol) | Not reported | |

| Solid-state | 53.81 (ΔS: 129.54 J/mol·K) |

Polymerization and Crosslinking

This compound forms thermosetting resins when reacted with phenol under basic catalysis, offering alternatives to formaldehyde-based phenolics.

Mechanism :

-

Methylenol Bridge Formation : Initial reaction between this compound and phenol generates methylenol intermediates (C₆H₃(OH)–CH₂–C₆H₃(OH)) .

-

Crosslinking : Condensation of methylenol groups with phenolic –OH groups during curing, releasing water .

Catalyst Comparison :

| Catalyst | Curing Enthalpy (J/g) | Thermal Stability (°C) |

|---|---|---|

| NaOH | 61–113 (Peak 1) | 300–400 (TGA) |

| DBU | 35–116 (Peak 2) | 350–450 (TGA) |

Thermal Performance :

-

Resins exhibit decomposition onset at 300°C (NaOH) and 350°C (DBU), outperforming commercial phenol-formaldehyde resins .

Oxidation and Reduction

The aldehyde groups enable redox transformations:

Oxidation :

Reduction :

Coordination Chemistry

This compound-derived imines serve as ligands in metal-organic frameworks (MOFs) and dipalladated complexes:

Examples :

-

Reaction with Pd(II) and tbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) forms dinuclear complexes (e.g., [{μ-C₁,C₄,N,N″-C₆H₂{Pd(tbbpy)}₂}]) .

-

Hydrolysis of Pd complexes yields dipalladated this compound derivatives (e.g., [C₆H₂{PdX(tbbpy)}₂-1,4-(CHO)₂-2,5], X = Br, I) .

Solid-State Reactivity

This compound participates in solvent-free syntheses, aligning with green chemistry principles:

Case Study :

科学研究应用

Chemical Synthesis

Polymeric Materials:

TPA is widely used in the synthesis of various polymeric materials, including:

- Imine Polymers: TPA reacts with amines to form imine linkages, resulting in polymers with potential applications in drug delivery and catalysis.

- Covalent Organic Frameworks (COFs): TPA is utilized to create COFs, which are porous materials with applications in gas storage, separation, and catalysis .

Table 1: Key Polymerization Reactions Involving TPA

| Reaction Type | Reactants | Products | Applications |

|---|---|---|---|

| Imine Formation | TPA + Amines | Imine Polymers | Drug delivery, catalysis |

| COF Synthesis | TPA + Various Linkers | Covalent Organic Frameworks | Gas storage, separation |

| Phenolic Resins | TPA + Phenols | Thermosetting Resins | Aerospace, construction |

Biological Applications

Antioxidant and Antimicrobial Properties:

Research has indicated that derivatives of TPA exhibit notable biological activities. They have been explored for their potential as antioxidants and antimicrobial agents. For instance, TPA-derived compounds have shown effectiveness against various bacterial strains, making them candidates for pharmaceutical applications .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of a series of TPA derivatives against common pathogens. The results demonstrated significant inhibition zones, indicating strong antimicrobial properties.

Environmental Applications

Solid-Phase Extraction for Rare Earth Elements:

TPA-based phenolic resins have been developed as alternatives to traditional formaldehyde-based resins for solid-phase extraction of rare earth elements (REEs). These resins are non-toxic and exhibit high ion-exchange capacities, making them suitable for environmentally friendly extraction processes .

Table 2: Performance of TPA-Based Resins in REE Extraction

| Resin Type | Ion-Exchange Capacity (mg/g) | Toxicity Level |

|---|---|---|

| TPA-Resorcinol Resin | >50 | Non-toxic |

| Traditional Formaldehyde Resin | <30 | Toxic |

Industrial Applications

Dyes and Fluorescent Whitening Agents:

TPA serves as an intermediate in the production of dyes and fluorescent whitening agents. Its reactivity allows for the development of vibrant colors and enhanced brightness in various products .

Table 3: Industrial Uses of TPA

| Application | Description |

|---|---|

| Dyes | Used as an intermediate for synthetic dyes |

| Fluorescent Whitening Agents | Enhances brightness in textiles and papers |

作用机制

The mechanism of action of terephthalaldehyde primarily involves its reactivity with amines to form imines. This reaction is facilitated by the presence of the aldehyde groups, which readily react with the nucleophilic amine groups. The resulting imines can further participate in various chemical reactions, including coordination with metals to form metal-organic frameworks .

相似化合物的比较

Phthalaldehyde: Another isomer of benzene dicarboxaldehyde with aldehyde groups in the ortho position

Isophthalaldehyde: An isomer with aldehyde groups in the meta position

Terephthalic Acid: The oxidized form of terephthalaldehyde

Uniqueness: this compound is unique due to its para configuration, which imparts distinct chemical properties and reactivity compared to its ortho and meta isomers. This configuration makes it particularly useful in the synthesis of imine polymers and covalent organic frameworks .

生物活性

Terephthalaldehyde (TPA), a di-aldehyde derived from terephthalic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological implications of TPA and its derivatives, particularly focusing on their antioxidant, antimicrobial, and potential anticancer properties.

1. Synthesis and Characterization

This compound can be synthesized through various methods, including the oxidation of terephthalic acid or through the reaction of benzene with phosgene. The characterization of TPA is typically performed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Table 1: Characterization Techniques for this compound

| Technique | Purpose |

|---|---|

| IR Spectroscopy | Identifies functional groups |

| NMR Spectroscopy | Determines molecular structure |

| Mass Spectrometry | Confirms molecular weight and purity |

2. Antioxidant Activity

Recent studies have highlighted the antioxidant potential of TPA and its derivatives. For instance, a study synthesized novel thio/carbohydrazone derivatives from TPA and evaluated their antioxidant activity using the DPPH free radical scavenging method. The results indicated significant scavenging activity, with some derivatives exhibiting higher efficacy than ascorbic acid.

Table 2: Antioxidant Activity of TPA Derivatives

| Compound | IC50 (µM) | Comparison to Ascorbic Acid |

|---|---|---|

| TPA Bis(thio/carbohydrazone) | 30 | Higher |

| Ascorbic Acid | 50 | - |

The mechanism of action is believed to involve the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress-related damage .

3. Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties. A study synthesized a series of bis(thiosemicarbazone) Schiff bases from TPA and assessed their antibacterial and antifungal activities against various pathogens.

Table 3: Antimicrobial Activity of TPA Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| TPA Bis(thiosemicarbazone) | E. coli | 20 |

| TPA Bis(thiosemicarbazone) | S. aureus | 25 |

| Control (Standard Antibiotic) | E. coli | 30 |

The results indicated that certain derivatives exhibited comparable or superior activity to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

4. Anticancer Potential

Emerging research suggests that TPA may have anticancer properties. Specifically, studies have shown that TPA-derived Schiff bases can induce apoptosis in cancer cells through mechanisms involving DNA interaction and inhibition of cell proliferation.

Case Study: Anticancer Activity of TPA Derivatives

In a notable study, a series of TPA-derived compounds were tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results demonstrated that these compounds significantly inhibited cell growth in a dose-dependent manner.

Table 4: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| TPA-derived Schiff Base | MCF-7 | 15 |

| TPA-derived Schiff Base | A549 | 20 |

These findings suggest that TPA derivatives may act as effective chemotherapeutic agents by targeting specific pathways involved in cancer progression .

属性

IUPAC Name |

terephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-5-7-1-2-8(6-10)4-3-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCOHFSKRZZVRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27456-81-1 | |

| Record name | 1,4-Benzenedicarboxaldehyde, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27456-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6060769 | |

| Record name | 1,4-Benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to cream crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Terephthalaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21586 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

246 °C | |

| Record name | Terephthaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

76 °C (169 °F) - closed cup | |

| Record name | Terephthaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 200 mg/L at 25 °C, Insoluble in water, Very soluble in ethanol; soluble in ethyl ether, chloroform, alkalies | |

| Record name | Terephthaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from water | |

CAS No. |

623-27-8 | |

| Record name | 1,4-Benzenedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEREPHTHALALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terephthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEREPHTHALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2Y6E4N2TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Terephthaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

117 °C | |

| Record name | Terephthaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Terephthalaldehyde?

A1: this compound has the molecular formula C8H6O2 and a molecular weight of 134.13 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: this compound is commonly characterized using techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (1H NMR and 13C NMR) spectroscopy, and Mass Spectrometry (MS). [, , , , , ]

Q3: How does the presence of two formyl groups influence the properties of this compound?

A3: The two formyl groups in this compound contribute to its reactivity, particularly in condensation reactions. They also lead to stronger covalent hydration in water compared to similar compounds like p-nitrobenzaldehyde. [, ]

Q4: What unique insights can NEXAFS spectra provide about this compound?

A4: NEXAFS spectra reveal crucial information about the electronic structure of this compound. Studies show a significant positional dependence for double substitution in the molecule and demonstrate the building block principle for NEXAFS spectral interpretation. []

Q5: How is this compound used in the synthesis of polymers?

A5: this compound acts as a monomer in various polymerization reactions. It reacts with diamines to form polyimines, with pyrrole, indole, and carbazole to create microporous polymeric organic frameworks (POFs), and with acetone to synthesize polyesters. [, , , ]

Q6: Can this compound be used to synthesize formaldehyde-free resins?

A6: Yes, this compound serves as a non-hazardous alternative to formaldehyde in the synthesis of phenolic ion-exchange resins. This approach yields formaldehyde-free resole-type phenolic resins with potential for rare-earth element recovery. []

Q7: What makes this compound suitable for fabricating biofuel cell catalysts?

A7: this compound's ability to form π-conjugated networks enhances electron transfer in biofuel cell catalysts. When used as a cross-linker in glucose oxidase-based catalysts, it improves both performance and stability compared to conventional glutaraldehyde. []

Q8: How does this compound contribute to the synthesis of large-pore carbon nanoparticles?

A8: In a sol-gel approach, this compound reacts with phloroglucinol to form a polymeric network, serving as a carbon precursor. This method leads to the formation of carbon nanoparticles with high surface area and large pore volume. []

Q9: Can this compound be utilized in asymmetric synthesis?

A9: Yes, this compound has been successfully employed in asymmetric reactions. Notably, its diethylation with diethylzinc, catalyzed by chiral ligands like N,N-di(n-butyl)norephedrine, leads to the synthesis of practically optically pure diols. []

Q10: Is this compound used in the synthesis of heterocyclic compounds?

A10: Yes, this compound serves as a key building block in the synthesis of various heterocyclic systems. Examples include its use in preparing 1,3-oxazepine-4,7-diones and 1,3-diazepine-4,7-diones via reactions with substituted anilines, maleic anhydride, and phthalic anhydride. []

Q11: Have computational methods been employed to study this compound?

A11: Yes, computational techniques like CNDO have been used to calculate the fn→π values for the n→π absorptions of this compound. These calculations provide valuable insights into the electronic transitions and spectral properties of the molecule. []

Q12: Are there specific challenges in formulating this compound due to its stability?

A12: While the provided research doesn't explicitly address formulation challenges, this compound's reactivity, especially towards nucleophiles, might necessitate careful consideration during formulation to ensure stability.

Q13: How is this compound monitored during synthesis and purification?

A13: Thin Layer Chromatography (TLC) is a common technique for monitoring reactions involving this compound. [] Additionally, spectroscopic methods like IR and NMR are valuable for characterizing the compound and confirming its purity. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。